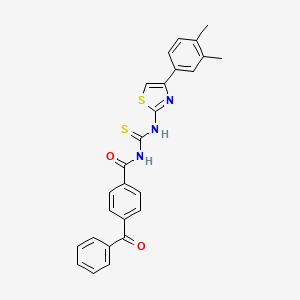

4-benzoyl-N-((4-(3,4-dimethylphenyl)thiazol-2-yl)carbamothioyl)benzamide

Description

Properties

IUPAC Name |

4-benzoyl-N-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2S2/c1-16-8-9-21(14-17(16)2)22-15-33-26(27-22)29-25(32)28-24(31)20-12-10-19(11-13-20)23(30)18-6-4-3-5-7-18/h3-15H,1-2H3,(H2,27,28,29,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMIRJOKQUELTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-((4-(3,4-dimethylphenyl)thiazol-2-yl)carbamothioyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(3,4-dimethylphenyl)thiazol-2-amine with benzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with thiocarbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Reaction Pathway:

-

Formation of the thiourea intermediate :

Benzoyl chloride reacts with ammonium thiocyanate (NHSCN) in acetone under reflux to generate an acyl isothiocyanate intermediate. -

Nucleophilic addition :

4-(3,4-Dimethylphenyl)thiazol-2-amine reacts with the acyl isothiocyanate to form the target compound via nucleophilic attack at the thiocarbonyl group ( , ):

Key Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetone | |

| Temperature | Reflux (~56°C) | |

| Catalyst | None required | |

| Yield | 41–45% (analogous compounds) |

Cyclization Reactions

The thiourea moiety (-NH-CS-N-) facilitates heterocyclization under specific conditions:

With α-Halocarbonyl Compounds

Reaction with phenacyl bromide (CHCOCHBr) in ethanol containing triethylamine (TEA) yields thiazolidinone derivatives ( , ):

Mechanistic Insight :

-

The reaction proceeds via nucleophilic substitution (S2) at the α-carbon of phenacyl bromide, followed by intramolecular cyclization to form a five-membered thiazolidinone ring ( ).

With Hydrazine Hydrate

Hydrazine induces cyclocondensation to form 1,3,4-thiadiazole derivatives ( ):

Key Data :

Nucleophilic Substitution at the Thiocarbonyl Group

The thiourea group acts as a soft nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds:

Alkylation Reactions

Reaction with methyl iodide (CHI) in basic conditions yields S-alkylated products ( ):

Condensation with Aldehydes

In the presence of ultrasonic irradiation, condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) generates Schiff base derivatives ( ):

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Sonication time | 30–50 min | |

| Temperature | 50°C | |

| Yield | 65–78% (analogous compounds) |

Hydrogen-Bond-Directed Reactivity

The intramolecular N–H···O hydrogen bond between the benzamide carbonyl and thiourea NH stabilizes the molecular conformation ( ). This preorganization influences reactivity by:

-

Enhancing electrophilicity at the thiocarbonyl sulfur.

Biological Activity

Analogous benzamide-thiazole hybrids exhibit:

-

Antiviral activity : Inhibition of hepatitis B virus capsid assembly via hydrogen-bond modulation ( ).

-

Enzyme inhibition : Targeting dihydrofolate reductase (DHFR) in cancer cells ( ).

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 4-benzoyl-N-((4-(3,4-dimethylphenyl)thiazol-2-yl)carbamothioyl)benzamide exhibit significant antimicrobial properties. For instance, a series of heteroarylated benzothiazoles were synthesized and evaluated for their antimicrobial activity. The findings indicated moderate antibacterial effects, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.23 mg/mL against E. coli and effective antifungal activity with MICs reaching 0.06 mg/mL in certain cases . This suggests that derivatives of this compound could be explored further for their potential as antimicrobial agents.

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been widely researched. In particular, compounds that incorporate thiazole moieties have shown promising results against various cancer cell lines. For example, a study on substituted benzimidazole derivatives indicated significant anticancer activity against colorectal carcinoma cell lines (HCT116), with some compounds exhibiting IC50 values lower than standard treatments like 5-fluorouracil . The structural similarity of these compounds to this compound suggests that it may also possess similar anticancer properties.

Acetylcholinesterase Inhibition

Another noteworthy application of benzothiazole-based compounds is their role as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. A recent study highlighted the efficacy of certain thiazole-containing compounds in inhibiting acetylcholinesterase activity, with some exhibiting IC50 values as low as 2.7 µM . Given the structural characteristics of this compound, it may be hypothesized that this compound could similarly inhibit acetylcholinesterase and thus be beneficial in treating cognitive decline associated with Alzheimer's.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-benzoyl-N-((4-(3,4-dimethylphenyl)thiazol-2-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Electron-donating substituents (e.g., methyl groups) on the thiazole ring enhance lipophilicity and bioavailability, as seen in and .

- The carbamothioyl linker may confer resistance to enzymatic degradation compared to ester or amide linkers .

Computational Insights :

- Docking studies () suggest that bulky aryl groups (e.g., 3,4-dimethylphenyl) improve binding to hydrophobic pockets in target proteins.

Structural modifications, such as sulfonation () or polar appendages (), could address this.

Biological Activity

4-benzoyl-N-((4-(3,4-dimethylphenyl)thiazol-2-yl)carbamothioyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety and a thiazole ring, which are known for their diverse biological activities. Its chemical formula is , indicating the presence of sulfur and nitrogen, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with thiazole structures have been tested against various bacterial strains and demonstrated efficacy comparable to standard antibiotics . The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as breast cancer and osteosarcoma cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest . Notably, structure-activity relationship (SAR) studies suggest that modifications to the thiazole and benzamide groups can enhance its cytotoxic effects .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound). The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 8 | Moderate |

| Standard Antibiotic (e.g., Norfloxacin) | 2 | High |

Study 2: Anticancer Mechanism

In another investigation focusing on its anticancer properties, the compound was tested against several cancer cell lines. The study revealed that it induced significant apoptosis in A431 cells (human epidermoid carcinoma), with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Treatment |

|---|---|---|

| A431 (Carcinoma) | 5.0 | This compound |

| MCF7 (Breast Cancer) | 7.5 | Doxorubicin |

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity. For example:

- Thiazole Ring : Essential for antimicrobial activity.

- Benzamide Moiety : Contributes to anticancer properties by facilitating interactions with cellular targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-benzoyl-N-((4-(3,4-dimethylphenyl)thiazol-2-yl)carbamothioyl)benzamide, and how do reaction conditions influence yield?

- The compound can be synthesized via multi-step reactions involving thiazole ring formation and thiourea coupling. For example, substituted thiazoles are typically synthesized by cyclizing α-halo ketones with thiourea derivatives under reflux conditions in ethanol or DMF . The 3,4-dimethylphenyl substituent on the thiazole ring may require selective protection/deprotection steps to avoid side reactions. Yield optimization (reported 78–90% in analogous compounds) depends on solvent polarity, catalyst (e.g., glacial acetic acid for imine formation), and stoichiometric control of intermediates .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound’s purity and structural integrity?

- 1H/13C-NMR : Critical for confirming the thiazole ring’s substitution pattern and benzamide carbonyl resonance. For example, thiazole protons typically appear as singlets near δ 7.5–8.5 ppm, while carbamothioyl NH signals are observed at δ 10–12 ppm .

- HRMS : Validates molecular weight with <5 ppm error, distinguishing isotopic patterns for chlorine or sulfur-containing fragments .

- Melting point : Sharp melting ranges (e.g., 99.9–177.2°C in related benzothiazoles) indicate purity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the biological activity of this compound against enzyme targets?

- Molecular docking (using AutoDock Vina or Schrödinger Suite) can model interactions between the compound’s benzoyl-thiazole scaffold and enzyme active sites. For instance, thiourea derivatives show affinity for bacterial acps-pptase enzymes by forming hydrogen bonds with catalytic residues . DFT calculations (B3LYP/6-31G* basis set) assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anti-inflammatory activity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Pharmacokinetic profiling : Address discrepancies by evaluating metabolic stability (e.g., microsomal assays) and bioavailability. The trifluoromethyl group in analogous compounds enhances lipophilicity but may reduce solubility, requiring formulation adjustments .

- Dose-response optimization : In vitro IC50 values may not translate to in vivo efficacy due to tissue penetration limitations. Use PK/PD modeling to refine dosing regimens .

Q. How do substituents on the thiazole ring (e.g., 3,4-dimethylphenyl) influence structure-activity relationships (SAR) in antimicrobial assays?

- Electron-donating groups : Methyl substituents enhance electron density on the thiazole ring, improving interactions with bacterial membrane proteins. For example, 4-(3,4-dimethylphenyl)thiazole derivatives exhibit higher MIC values against S. aureus compared to unsubstituted analogs .

- Steric effects : Bulky substituents may hinder binding to narrow enzyme pockets. Compare activity data with molecular volume calculations (e.g., using CrystalExplorer) .

Q. What experimental controls are essential when assessing this compound’s cytotoxicity in mammalian cell lines?

- Positive controls : Use doxorubicin or staurosporine to validate assay sensitivity.

- Solvent controls : DMSO concentrations >0.1% can artifactually reduce cell viability .

- Replication : Triplicate runs with independent syntheses to account for batch variability .

Methodological Considerations

Q. How can reaction intermediates be stabilized during the synthesis of this thiourea-linked benzamide?

- Low-temperature quenching : After thiourea coupling (e.g., using CS2 and amines), rapidly cool the reaction to –20°C to prevent thiourea oxidation .

- Inert atmosphere : Use argon/N2 to minimize degradation of sulfur-containing intermediates .

Q. What crystallographic techniques confirm the compound’s solid-state conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.